molecular formula C19H23N5O4S B2657904 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 901755-76-8

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2657904
CAS No.: 901755-76-8
M. Wt: 417.48
InChI Key: MXJJHQAUXGGFHH-UHFFFAOYSA-N
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Description

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic small molecule investigational compound designed for biochemical and cancer research. This molecule belongs to a class of [1,2,4]triazolo[1,5-c]quinazoline derivatives that have been identified as potent modulators of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that is essential for the stability, folding, and function of numerous oncogenic client proteins that drive tumor cell proliferation and survival. By inhibiting the Hsp90 chaperone function, this compound promotes the proteasomal degradation of these client proteins, leading to the simultaneous disruption of multiple cancer-signaling pathways . Its core structure suggests potential for application in researching proliferative diseases, including various cancers, and potentially neurodegenerative disorders . The product is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-11-21-18-13-7-15(26-2)16(27-3)8-14(13)22-19(24(18)23-11)29-10-17(25)20-9-12-5-4-6-28-12/h7-8,12H,4-6,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJJHQAUXGGFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4CCCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of triazoloquinazoline derivatives. Its unique structural features suggest potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S, with a molar mass of 350.44 g/mol. The structure includes a triazoloquinazoline core, dimethoxy and methyl substituents, and a tetrahydrofuran moiety.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₃S
Molar Mass350.44 g/mol
CAS Number[902593-54-8]

The compound's mechanism of action involves the inhibition of specific enzymes or receptors that are critical in various cellular pathways. Preliminary studies indicate that it may modulate kinase activity, disrupting signaling pathways involved in cell proliferation and survival, thus positioning it as a potential anticancer agent.

Anticancer Properties

Research has shown that triazoloquinazoline derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific compound has been noted for its ability to inhibit the proliferation of cancer cells in vitro.

Neuroprotective Effects

In addition to its anticancer properties, this compound may possess neuroprotective effects. Studies suggest that related triazoloquinazolines can inhibit cholinesterase enzymes, which are involved in neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Antimicrobial Activity

Some derivatives within this chemical class have shown moderate to significant antimicrobial activity against both bacterial and fungal strains. The presence of lipophilic substituents appears to enhance their antibacterial properties .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on breast cancer cell lines (MCF-7). The compounds exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Neuroprotection :
    • In a model of neurodegeneration induced by oxidative stress, treatment with triazoloquinazoline derivatives resulted in a significant reduction in neuronal cell death. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses .
  • Antimicrobial Testing :
    • A series of antimicrobial assays demonstrated that compounds similar to the target compound showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

Scientific Research Applications

Anticancer Properties

Research has indicated that triazoloquinazoline derivatives exhibit significant anticancer activity. The specific compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance:

  • In vitro studies demonstrated that this compound inhibited the proliferation of cancer cells effectively.

Neuroprotective Effects

In addition to its anticancer properties, this compound may possess neuroprotective effects. Studies suggest that related triazoloquinazolines can inhibit cholinesterase enzymes involved in neurodegenerative diseases such as Alzheimer's disease. This inhibition may lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Antimicrobial Activity

Some derivatives within this chemical class have demonstrated moderate to significant antimicrobial activity against both bacterial and fungal strains. The presence of lipophilic substituents appears to enhance their antibacterial properties.

Anticancer Efficacy

  • Study on Cancer Cell Lines : In a study conducted on various cancer cell lines, the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound inhibited key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.

Neuroprotection

  • Oxidative Stress Model : In a model of neurodegeneration induced by oxidative stress, treatment with triazoloquinazoline derivatives resulted in a significant reduction in neuronal cell death. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses.
  • Cognitive Function Improvement : Behavioral tests indicated improved cognitive functions in animal models treated with the compound compared to controls.

Antimicrobial Testing

  • Bacterial Strains : The compound exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
  • Fungal Strains : Testing against fungal strains revealed moderate antifungal activity, suggesting broader applications in infectious disease management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the triazoloquinazoline core and the acetamide side chain. Below is a comparative analysis:

Compound Name / Identifier Core Substituents Acetamide Substituent Key Properties/Bioactivity Reference
2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide 8,9-dimethoxy, 2-methyl Tetrahydrofuran-2-ylmethyl Enhanced solubility (tetrahydrofuran), moderate metabolic stability, kinase inhibition (inferred) Synthesized
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 8,9-dimethoxy, 2-(4-nitrophenyl) 2-ethoxyphenyl High lipophilicity (nitro group), potential adenosine A3 receptor antagonism
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl-thiadiazole hybrid Acetamide Bicyclic synthesis intermediate, X-ray-confirmed planar structure, limited bioactivity data

Key Findings:

Substituent Impact on Solubility and Binding: The tetrahydrofuran-2-ylmethyl group in the target compound introduces polarity, improving aqueous solubility compared to the 2-ethoxyphenyl group in , which is more lipophilic due to the nitro and ethoxy substituents. This makes the target compound more suitable for oral administration .

Synthetic and Structural Insights :

  • The synthesis of the target compound likely follows methods similar to , where cyclization reactions and thioamide formation are critical. However, the tetrahydrofuran substituent requires specialized protection-deprotection steps to preserve stereochemistry .
  • X-ray diffraction studies on analogues (e.g., ) confirm planar triazoloquinazoline cores, which are essential for π-π stacking interactions in biological targets.

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